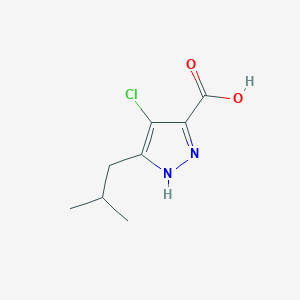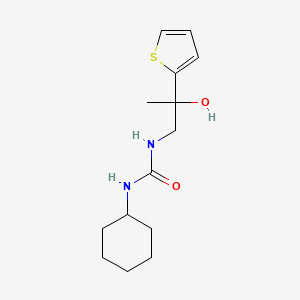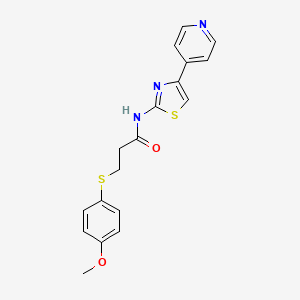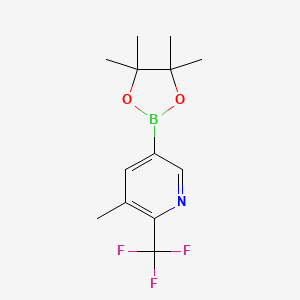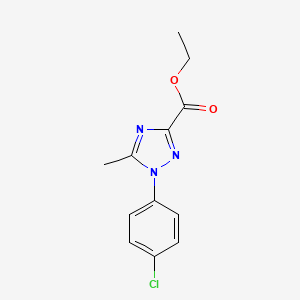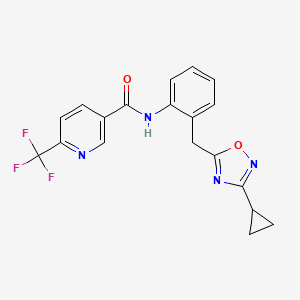![molecular formula C23H24N4O3 B2734023 6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380177-23-9](/img/structure/B2734023.png)
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . Compounds of this class have been studied for their potential biological activities, including as DNA intercalators .
Synthesis Analysis
While the specific synthesis route for this compound is not available, compounds of the [1,2,4]triazolo[1,5-c]quinazoline class are typically synthesized through a series of reactions involving the formation of the triazole ring followed by the formation of the quinazoline ring .Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[1,5-c]quinazoline core, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the quinazoline ring . The compound also contains a phenyl ring attached to the quinazoline ring through a methylene bridge, and the phenyl ring carries an ethenyl substituent .科学研究应用
Antihistaminic Agents
A notable area of research involves the synthesis and pharmacological evaluation of novel triazoloquinazolinone derivatives as potential H1-antihistaminic agents. These studies demonstrate the compounds' effectiveness in protecting animals from histamine-induced bronchospasm, with certain derivatives showing comparable or superior activity to standard antihistamines such as chlorpheniramine maleate, but with significantly reduced sedation effects. This suggests a promising avenue for the development of new antihistamines with fewer side effects (Alagarsamy et al., 2009).
Antimicrobial Activities
Another research focus is on the antimicrobial properties of triazoloquinazolinone derivatives. Some compounds in this category have been synthesized and evaluated for their effectiveness against various microorganisms. These studies have identified compounds with significant antimicrobial activity, potentially contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antiproliferative Activities
Research has also explored the anticancer and antiproliferative activities of [1,2,4]triazoloquinazolinone-based compounds. Certain derivatives have been evaluated against a variety of cancer cell lines, showing potent activity and selective influence on specific cancer types, such as ovarian and lung cancer. This highlights their potential as scaffolds for developing new anticancer drugs with targeted efficacy and reduced toxicity compared to existing treatments (Pokhodylo et al., 2020).
Anticonvulsant and Neuroprotective Effects
The anticonvulsant activity of triazoloquinazolinone derivatives has been investigated, revealing compounds with significant efficacy in protecting against seizures induced by maximal electroshock in animal models. These findings suggest the potential of these compounds to serve as new anticonvulsant agents, offering alternatives to current therapies with better safety profiles and efficacy (Zhang et al., 2015).
未来方向
属性
IUPAC Name |
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-5-7-21-24-22-17-12-19(29-3)20(30-4)13-18(17)26(23(28)27(22)25-21)14-16-10-8-15(6-2)9-11-16/h6,8-13H,2,5,7,14H2,1,3-4H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJQRADKAUIKN-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=[NH+]1)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)C=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N4O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

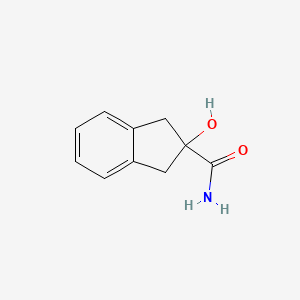
![2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2733943.png)
![6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733945.png)
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)
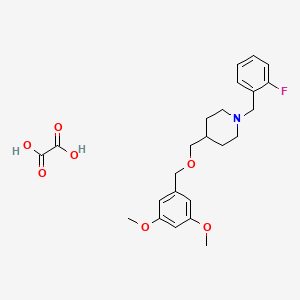
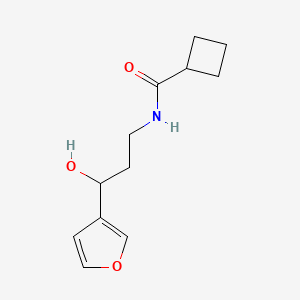
![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)
